molecular formula C19H15ClFNO2 B11937393 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)propanamide CAS No. 853312-65-9

3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)propanamide

Cat. No.: B11937393
CAS No.: 853312-65-9
M. Wt: 343.8 g/mol
InChI Key: ZGMAUMCWYCUYQC-UHFFFAOYSA-N
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Description

3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a furyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furyl Intermediate: The synthesis begins with the preparation of the furyl intermediate through a reaction between a suitable furan derivative and a chlorophenyl compound under controlled conditions.

    Amidation Reaction: The furyl intermediate is then subjected to an amidation reaction with 2-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of solvents, reaction conditions, and purification methods to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the halogenated positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-chlorophenyl)propanamide
  • 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-bromophenyl)propanamide
  • 3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-iodophenyl)propanamide

Uniqueness

3-(5-(3-Chlorophenyl)-2-furyl)-N-(2-fluorophenyl)propanamide stands out due to the presence of the fluorophenyl group, which imparts unique electronic and steric properties. This fluorine substitution can enhance the compound’s stability, bioavailability, and interaction with biological targets compared to its analogs with different halogen substitutions.

Properties

CAS No.

853312-65-9

Molecular Formula

C19H15ClFNO2

Molecular Weight

343.8 g/mol

IUPAC Name

3-[5-(3-chlorophenyl)furan-2-yl]-N-(2-fluorophenyl)propanamide

InChI

InChI=1S/C19H15ClFNO2/c20-14-5-3-4-13(12-14)18-10-8-15(24-18)9-11-19(23)22-17-7-2-1-6-16(17)21/h1-8,10,12H,9,11H2,(H,22,23)

InChI Key

ZGMAUMCWYCUYQC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)CCC2=CC=C(O2)C3=CC(=CC=C3)Cl)F

Origin of Product

United States

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